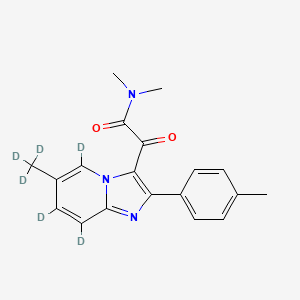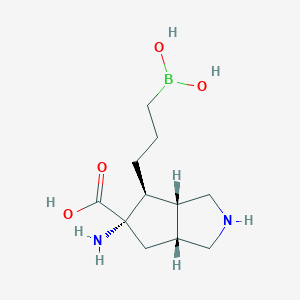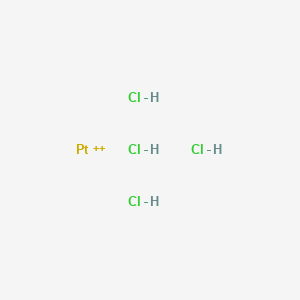
Platinum(2+);tetrahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum(2+);tetrahydrochloride, also known as platinum(II) chloride, is a chemical compound with the formula PtCl4. It is a coordination complex where platinum is in the +2 oxidation state, and it is coordinated by four chloride ions. This compound is of significant interest due to its applications in various fields, including catalysis, materials science, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Platinum(2+);tetrahydrochloride can be synthesized through several methods. One common approach involves the reaction of hexachloroplatinic acid (H2PtCl6) with hydrochloric acid (HCl) under controlled conditions. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization .
Another method involves the reaction of platinum metal with chlorine gas at elevated temperatures. This high-temperature reaction produces platinum(II) chloride directly .
Industrial Production Methods
In industrial settings, this compound is often produced by the chlorination of platinum sponge or platinum black. The process involves passing chlorine gas over the platinum material at high temperatures, resulting in the formation of platinum(II) chloride .
Chemical Reactions Analysis
Types of Reactions
Platinum(2+);tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form platinum(IV) chloride (PtCl4) when exposed to chlorine gas.
Reduction: It can be reduced to metallic platinum using reducing agents such as hydrogen gas.
Substitution: It can undergo ligand substitution reactions where the chloride ligands are replaced by other ligands such as ammonia or phosphines.
Common Reagents and Conditions
Oxidation: Chlorine gas is commonly used as the oxidizing agent.
Reduction: Hydrogen gas or other reducing agents like sodium borohydride can be used.
Substitution: Ligands such as ammonia, phosphines, and thiols are used in substitution reactions, typically in an aqueous or organic solvent.
Major Products Formed
Oxidation: Platinum(IV) chloride (PtCl4)
Reduction: Metallic platinum (Pt)
Substitution: Various platinum(II) complexes with different ligands
Scientific Research Applications
Platinum(2+);tetrahydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of platinum(2+);tetrahydrochloride, particularly in biological systems, involves its ability to form coordination complexes with biomolecules. In the context of anticancer activity, it binds to DNA, forming cross-links that inhibit DNA replication and transcription, ultimately leading to cell death . The compound’s interactions with proteins and other cellular components also contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Platinum(IV) chloride (PtCl4): A higher oxidation state of platinum with different reactivity and applications.
Cisplatin (cis-diamminedichloroplatinum(II)): A well-known platinum-based anticancer drug with a different ligand environment.
Platinum(II) bromide (PtBr2): Similar to platinum(2+);tetrahydrochloride but with bromide ligands instead of chloride.
Uniqueness
This compound is unique due to its specific coordination environment and reactivity. Its ability to undergo various chemical transformations and form stable complexes with a wide range of ligands makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
Cl4H4Pt+2 |
|---|---|
Molecular Weight |
340.9 g/mol |
IUPAC Name |
platinum(2+);tetrahydrochloride |
InChI |
InChI=1S/4ClH.Pt/h4*1H;/q;;;;+2 |
InChI Key |
SVZRVTAEYVVVPM-UHFFFAOYSA-N |
Canonical SMILES |
Cl.Cl.Cl.Cl.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


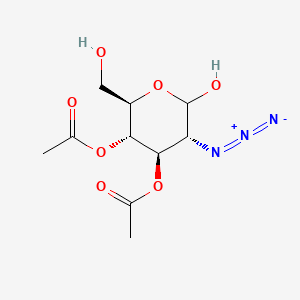

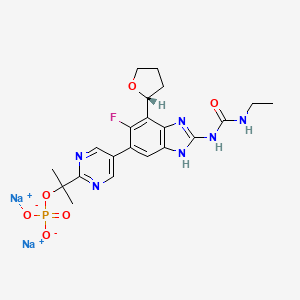
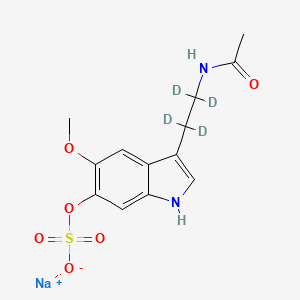

![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12429398.png)
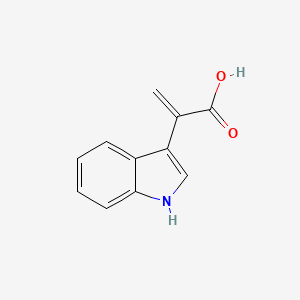
![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/structure/B12429413.png)
![Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B12429421.png)
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate](/img/structure/B12429424.png)
![(S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate](/img/structure/B12429427.png)
